molecular formula C10H11F3O B1624957 (1S)-1-[4-(Trifluoromethyl)phenyl]propan-1-ol CAS No. 73854-05-4

(1S)-1-[4-(Trifluoromethyl)phenyl]propan-1-ol

Cat. No. B1624957
CAS RN: 73854-05-4
M. Wt: 204.19 g/mol
InChI Key: DSPWVWRWAPFFNC-VIFPVBQESA-N
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Description

(1S)-1-[4-(Trifluoromethyl)phenyl]propan-1-ol, commonly referred to as 1,4-DFT, is a trifluoromethylated alcohol. It is a colorless liquid with a melting point of -50 °C, a boiling point of 146 °C, and a density of 1.42 g/mL. The compound is soluble in water, ethanol, and other organic solvents.

Scientific Research Applications

Stereocontrolled Access to Trifluoro-2,3-epoxypropane

Shimizu, Sugiyama, and Fujisawa (1996) discussed the preparation of 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol in high enantiomeric purity through lipase-mediated kinetic resolution. This compound was successfully converted into 1,1,1-trifluoro-2,3-epoxypropane, demonstrating its potential in chemical synthesis and applications in stereochemistry (Shimizu, Sugiyama, & Fujisawa, 1996).

Spectroelectrochemical Properties in Phthalocyanines

Kamiloğlu and colleagues (2018) synthesized new compounds incorporating 3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol and investigated their spectroelectrochemical properties. The study highlights the role of this chemical in the development of novel phthalocyanines with potential applications in electrochemical technologies (Kamiloğlu et al., 2018).

Synthesis of Hexafluoro-2-organyl-propan-2-ols

Babadzhanova, Kirij, Yagupol'skii, Tyrra, and Naumann (2005) developed a new synthesis procedure for various 1,1,1,3,3,3-hexafluoro-2-organyl-propan-2-ols starting from anhydrides or activated esters of carboxylic acids. This research demonstrates the versatility of fluorinated propanols in synthetic chemistry (Babadzhanova et al., 2005).

Synthesis of Chiral Trichloromethyl Propargyl Alcohols

Jiang and Si (2004) developed a chiral amino alcohol-based ligand for the asymmetric alkynylation of chloral, producing chiral trichloromethyl propargyl alcohols. This research highlights the utility of chiral fluorinated alcohols in asymmetric synthesis (Jiang & Si, 2004).

properties

IUPAC Name

(1S)-1-[4-(trifluoromethyl)phenyl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13/h3-6,9,14H,2H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPWVWRWAPFFNC-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC=C(C=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70436776
Record name (1S)-1-[4-(Trifluoromethyl)phenyl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-[4-(Trifluoromethyl)phenyl]propan-1-ol

CAS RN

73854-05-4
Record name (αS)-α-Ethyl-4-(trifluoromethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73854-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S)-1-[4-(Trifluoromethyl)phenyl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 4-trifluoromethylpropiophenone (1.0 g, 5.0 mmol) in MeOH (25 mL, 0.20 M), was added NaBH4 (187 mg, 5,0 mmol). After 3 hours at RT, the reaction was concentrated in vacuo, partitioned between H2O and CH2Cl2, dried, filtered and concentrated to give the title compound as a white solid (0.97 g, 96%). 1H NMR (300 MHz, CHLOROFORM-D) δ ppm 0.93 (t, J=7.54 Hz, 3 H) 1.71-1.85 (m, 2 H) 1.85-1.92 (m, 1 H) 4.69 (td, J=6.41, 3.39 Hz, 1 H) 7.44-7.50 (m, 2 H) 7.61 (d, J=8.29 Hz, 2 H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
187 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
96%

Synthesis routes and methods II

Procedure details

Dry tetrahydrofuran (700 mL), magnesium turnings (16.75 g, 0.69 mol, 1.2 eq), and a iodine crystal were placed in a flask and the mixture was stirred intensively at 0° C. Bromoethane (68 g, 46.7 mL, 0.69 mol, 1.1 eq) was added dropwise and the resulting mixture was allowed to stir for 30 min. Then the reaction mixture was treated with 4-trifluoromethylbenzaldehyde (100 g, 0.57 mol, 1 eq). After stirring at room temperature for 2 h, the reaction mixture was cooled to 0° C. and poured carefully to a mixture of 1N HCl (750 mL) and ice cooled to 0° C. and poured carefully to a mixture of 1N HCl (750 mL) and ice with CH2Cl2. The organic layer was washed with 5% aqueous NaHCO3 and with CH2Cl2. The organic layer was washed with 5% aqueous NaHCO3 and brine, then dried over anhydrous Na2SO4, the drying agent was filtered and
Quantity
46.7 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
750 mL
Type
reactant
Reaction Step Three
Name
Quantity
750 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
16.75 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
700 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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